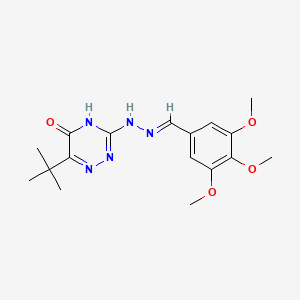

![molecular formula C14H18N2O3S B2780223 2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide CAS No. 1436370-32-9](/img/structure/B2780223.png)

2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

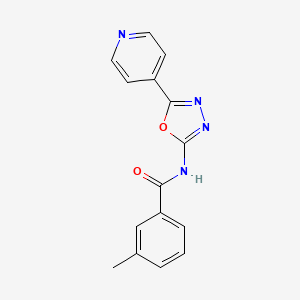

The compound “2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” is a complex organic molecule. It contains a cyclopentane ring, which is a cyclic hydrocarbon with five carbon atoms . The molecule also includes a sulfonylamino group and a carboxamide group attached to the cyclopentane ring.

Molecular Structure Analysis

Cyclopentane, the core structure of the molecule, is known to adopt non-planar puckered conformations . This is due to the balance between reducing torsional strain and increasing angular strain . The presence of the sulfonylamino and carboxamide groups likely influences the overall conformation and reactivity of the molecule.Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions. For instance, cyclopentane itself exhibits relatively low reactivity due to its saturated nature, but under certain conditions, it can undergo reactions such as oxidation and halogenation . The specific reactivity of “2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

Cyclopentane, a component of the molecule, is a colorless liquid with a mild, sweet odor. It has a boiling point of 49.3 °C and a melting point of -94.2 °C . The specific physical and chemical properties of “2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” would depend on the influence of the sulfonylamino and carboxamide groups on the cyclopentane ring.Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel macrocyclic aromatic ether sulfone bearing two carboxylic groups was synthesized using pseudo high dilution techniques. This method involved the preparation of a bifunctionalized macrocycle, demonstrating the utility of sulfonyl groups in constructing complex molecular architectures (Rodewald & Ritter, 1997). Additionally, the synthesis of new 1,4,2-dithiazine rings via reactions between 2-phenylethene-1-sulfonamides and isothiocyanates highlighted the role of sulfonylamino compounds in generating novel heterocyclic systems (Hasegawa & Hirooka, 1972).

Potential Therapeutic Applications

The synthesis and evaluation of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides as potential anti-inflammatory agents represent an example of the therapeutic applications of compounds with sulfonylamino groups. These compounds were synthesized in fair to good yields, indicating their potential as anti-inflammatory agents (Gangapuram & Redda, 2006). Another study focused on the synthesis of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, evaluating their cytotoxic activity against various cancer cell lines. Some compounds displayed potent cytotoxic activity, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Safety and Hazards

Cyclopentane is highly flammable and can cause skin and eye irritation. Inhalation can lead to respiratory irritation . The safety and hazards associated with “2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” would likely depend on the specific functional groups present in the molecule.

properties

IUPAC Name |

2-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-14(17)12-7-4-8-13(12)16-20(18,19)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,16H,4,7-8H2,(H2,15,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKXYBQJKRKGSK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethenesulfonamido)cyclopentane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)